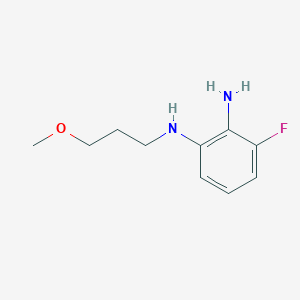

3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine

Descripción

Propiedades

IUPAC Name |

3-fluoro-1-N-(3-methoxypropyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-14-7-3-6-13-9-5-2-4-8(11)10(9)12/h2,4-5,13H,3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROADEWYUQIGXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:

Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.

Reduction: Nitrobenzene is then reduced to aniline.

Fluorination: Aniline is fluorinated to introduce the fluorine atom, resulting in 3-fluoroaniline.

Alkylation: 3-Fluoroaniline is alkylated with 3-methoxypropyl chloride to introduce the methoxypropyl group, forming the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to form hydroxylamine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, such as this compound nitroso.

Reduction: Hydroxylamine derivatives, such as this compound hydroxylamine.

Substitution: Alkylated or arylated derivatives, such as 3-alkyl-N1-(3-methoxypropyl)benzene-1,2-diamine.

Aplicaciones Científicas De Investigación

3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: It has shown promise in drug discovery and development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The fluorine substituent and methoxypropyl group critically influence the compound’s electronic properties and reactivity. Key comparisons include:

- Fluorine vs.

- Positional Isomerism : 6-Fluoro substitution (vs. 3-F) may reduce steric hindrance near the amine group, affecting coordination with metal catalysts .

- Methoxypropyl vs. Dimethylaminopropyl: The methoxy group’s oxygen provides hydrogen-bonding capability, while dimethylamino groups offer stronger electron donation, influencing solubility and reactivity .

Physicochemical Properties

- Solubility: The methoxypropyl group improves water solubility compared to alkyl-substituted analogs (e.g., N1-(3-(dimethylamino)propyl)benzene-1,2-diamine) due to ether oxygen’s polarity .

- Basicity: The dimethylamino analog (pKa ~9–10) is more basic than the methoxypropyl derivative (pKa ~7–8), affecting protonation states in catalytic applications .

Commercial Availability and Purity

The target compound is available in gram-to-kilogram quantities (95–98% purity), while analogs like N1-(3-methoxypropyl)benzene-1,2-diamine and dimethylamino derivatives are typically sold in smaller scales (1–25 g) at 95% purity .

Research Findings and Structural Insights

- Stability: Fluorine’s electron-withdrawing effect likely enhances thermal stability compared to non-fluorinated analogs, as seen in pesticide derivatives (e.g., flutolanil, ).

Actividad Biológica

3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a fluorine atom and a methoxypropyl substituent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H15FN2O

- Molecular Weight : 184.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the methoxypropyl group influences its solubility and bioavailability. These interactions can lead to various biological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits bactericidal properties against certain strains of bacteria.

- Anticancer Properties : Research has suggested that similar compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Data Table

Case Studies

-

Antimicrobial Studies :

A study investigated the antimicrobial efficacy of this compound against common bacterial pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.60 µM. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria. -

Anticancer Research :

In vitro studies on ovarian cancer cell lines revealed that compounds structurally similar to this compound could induce apoptosis through the activation of caspase pathways. Further research is required to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amines:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | Similar fluorination | Moderate antimicrobial activity |

| 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine | Different position of fluorine | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-fluoro-1,2-diaminobenzene with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C/¹⁹F NMR spectroscopy to confirm absence of byproducts. Mass spectrometry (HRMS) provides molecular ion verification .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxypropyl chain protons (δ 3.3–3.5 ppm for OCH₃, δ 1.6–2.1 ppm for CH₂), and amine protons (δ 4.5–5.5 ppm, broad).

- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine substitution at the meta position.

- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-F stretch), and ~1100 cm⁻¹ (C-O from methoxy group).

- HRMS : Exact mass matching [M+H]⁺ (calculated for C₁₀H₁₄FN₂O: 209.1093) .

Q. How does fluorination at the 3-position influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent amine groups, accelerating Schiff base formation with aldehydes. Comparative studies with 4-Fluoro-1,2-phenylenediamine ( ) show altered reaction kinetics and regioselectivity. Monitor via UV-Vis spectroscopy or LC-MS during reactions with carbonyl compounds .

Advanced Research Questions

Q. How can SHELXL and OLEX2 resolve ambiguities in crystallographic data for this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered methoxypropyl chains. Validate with R1 (<5%) and wR2 (<15%) factors.

- OLEX2 Integration : Visualize electron density maps to resolve positional uncertainties. Generate publication-ready CIF files with automated validation (e.g., PLATON checks) .

Q. What strategies address contradictions between experimental and computational electronic structure models?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare bond lengths/angles with crystallographic data. Adjust computational parameters (e.g., solvent effects, dispersion corrections) if discrepancies exceed 2%. For electronic spectra, compare TD-DFT results with UV-Vis data to validate frontier molecular orbitals .

Q. How to design a bioactivity study targeting NF-κB inhibition, inspired by structural analogs like JSH-23?

- Methodological Answer :

- Cell Permeability Assay : Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- NF-κB Translocation : Treat HEK293 cells with TNF-α, then quantify nuclear p65 via immunofluorescence or Western blot.

- IC50 Determination : Dose-response curves (0.1–100 µM) with luciferase reporter assays. Compare with JSH-23 ( , IC50 = 33.2 µM) to assess potency differences due to fluorination .

Q. What mechanistic insights guide Schiff base formation optimization with this diamine?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor imine formation rates with aldehydes (e.g., salicylaldehyde).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Substituent Impact : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) react faster due to increased electrophilicity. Reference ’s Schiff base synthesis protocols .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.